
2-Cyclohexyl-3,3-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-3,3-dimethylmorpholine (2-CHDM) is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 155-156 °C and a melting point of -50 °C. 2-CHDM is used in a variety of applications such as synthesis, scientific research, and as a reagent for chemical modification.
Scientific Research Applications
Fluorescence Imaging and Photothermal Therapy
A study on carbon dots (CyCD) synthesized from a hydrophobic cyanine dye and poly(ethylene glycol) demonstrated the compound's potential in near-infrared fluorescence imaging and photothermal cancer therapy. These carbon dots exhibit favorable hydrophilicity, excellent photostability, and high photothermal conversion efficiency, making them ideal for cancer imaging and treatment (Zheng et al., 2016).
Synthesis of Heterocyclic Compounds
Research on the cyclocondensation of cyclohexene-4-carbaldehyde in the presence of morpholine with CH acids has led to the synthesis of various heterocyclic compounds. This includes 4H-chromenes, 4H-thiopyrans, hexahydroquinolines, dihydropyridines, and pyrindines, highlighting the versatility of cyclohexyl and morpholine derivatives in organic synthesis (Dyachenko, 2005).
Antimicrobial Activity
A study on the reactivity of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile towards various reagents reported antimicrobial activity among some of the synthesized derivatives. This suggests potential applications of cyclohexyl and morpholine derivatives in developing antimicrobial agents (Elkholy & Morsy, 2006).
Crystal Structure Analysis
The crystal structure analysis of derivatives of cyclohexyl and morpholine compounds provides insights into their conformations and potential reactivity. Such studies are fundamental in designing compounds with desired chemical properties for various applications (Mawad et al., 2010; Mironova et al., 2012).
Luminescence Properties
Research on the luminescence properties of TCNQ (tetracyanoquinodimethane) adducts, including compounds with morpholine derivatives, highlights the sensitivity of fluorescence quantum yields and Stokes' shifts to the matrix environment. This suggests potential applications in developing fluorescent materials for optical devices (Bloor et al., 2001).
Properties
IUPAC Name |
2-cyclohexyl-3,3-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10/h10-11,13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHCVYJEWJWYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C2CCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
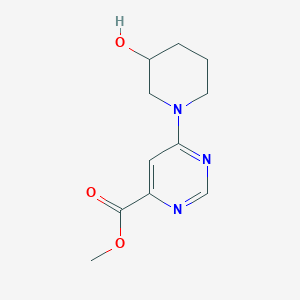
![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
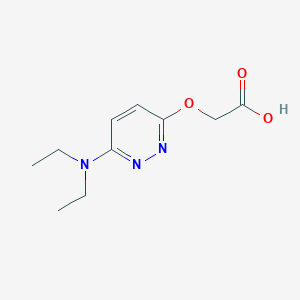
![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)
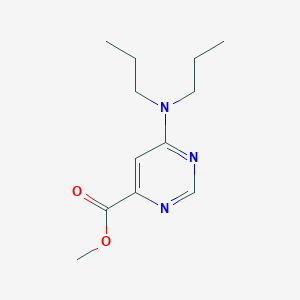

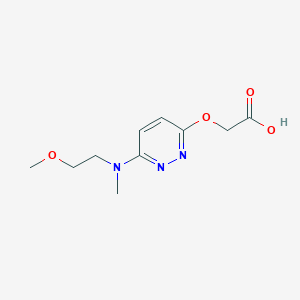
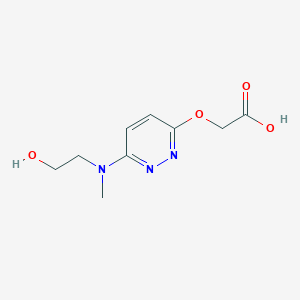
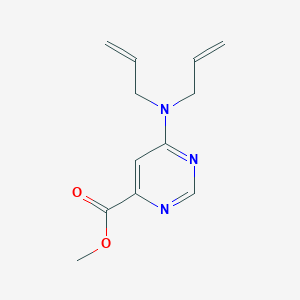

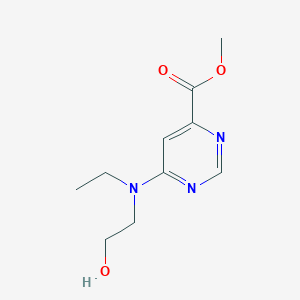
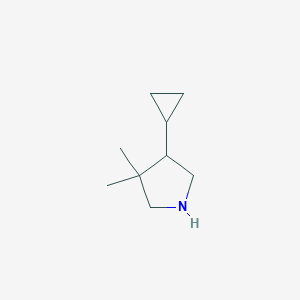
![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)
